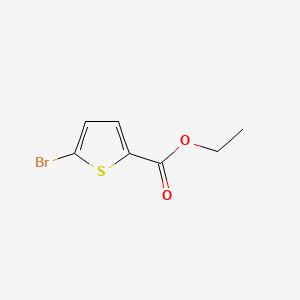

Ethyl 5-bromothiophene-2-carboxylate

Description

Significance of Halogenated Thiophene (B33073) Derivatives in Organic Synthesis

The introduction of a halogen atom, such as bromine or chlorine, onto the thiophene ring dramatically enhances its utility in organic synthesis. numberanalytics.com Halogenated thiophenes are highly valued as intermediates for creating complex organic molecules, agrochemicals, and pharmaceuticals. numberanalytics.com The halogen acts as a reactive handle, enabling a wide array of cross-coupling reactions.

One of the most important applications is in palladium-catalyzed reactions like the Suzuki-Miyaura and Stille couplings, which are powerful methods for forming new carbon-carbon bonds. nih.govresearchgate.net This versatility allows chemists to link the thiophene core to various other molecular fragments, building up complex architectures. nih.gov The position and type of the halogen influence the compound's reactivity; for instance, brominated thiophenes are often preferred for their balance of reactivity and stability in controlled polymerizations. researchgate.net Furthermore, these halogenated derivatives are crucial in materials science for synthesizing π-conjugated systems like oligothiophenes and polythiophenes, which have applications in organic electronics. numberanalytics.comrsc.org

Role of Ethyl 5-bromothiophene-2-carboxylate as a Versatile Synthetic Scaffold

This compound is a prime example of a halogenated thiophene derivative serving as a versatile synthetic scaffold. chemimpex.com Its structure, featuring a bromine atom at the 5-position and an ethyl carboxylate group at the 2-position, makes it an excellent building block for developing bioactive molecules and functional materials. chemimpex.comfishersci.ca The bromine atom provides a reactive site for substitution and coupling reactions, while the ester group can be hydrolyzed to the corresponding carboxylic acid or converted into amides and other functional groups. mdpi.com

This compound is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and organic semiconductors for devices like OLEDs and solar cells. chemimpex.comchemscene.com Its utility is demonstrated in its application in Suzuki cross-coupling reactions, where it is coupled with various arylboronic acids to create a library of 5-arylthiophene derivatives. nih.govmdpi.com This process is highly efficient for generating biaryl structures, which are common motifs in medicinal chemistry. nih.gov

Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 5751-83-7 | fishersci.cachemscene.com |

| Molecular Formula | C₇H₇BrO₂S | fishersci.cachemscene.com |

| Molecular Weight | 235.10 g/mol | chemscene.com |

| Appearance | Clear to light orange/yellow liquid | protheragen.aithermofisher.com |

| Purity | ≥96% to ≥99% | chemscene.comthermofisher.com |

| SMILES | CCOC(=O)c1ccc(s1)Br | chemscene.com |

| IUPAC Name | this compound | thermofisher.com |

Overview of Advanced Research Trajectories for this compound

The unique chemical structure of this compound makes it a focal point for advanced research across multiple scientific disciplines. chemimpex.com Its capacity for easy functionalization allows chemists to modify its structure to create novel compounds with tailored properties. chemimpex.com

Current research trajectories include:

Medicinal Chemistry : The scaffold is being extensively explored for the development of new therapeutic agents. Derivatives have shown potential as anti-inflammatory, antimicrobial, and anti-cancer agents. chemimpex.com For example, new classes of molecules synthesized from this compound have demonstrated promising in vitro antibacterial activity against pathogens like Salmonella Typhi. mdpi.com Other synthesized derivatives have exhibited significant spasmolytic effects, indicating potential for treating muscle spasms. nih.gov

Materials Science : In materials science, it is used to develop organic semiconductors for electronic devices, including organic light-emitting diodes (OLEDs) and organic solar cells. chemimpex.com The electron-withdrawing nature of the carboxylate group can lower the electron density of the thiophene ring, which is a useful property for creating low bandgap polymer semiconductors. ossila.com Halogenated thiophenes, in general, are being investigated as solvent additives to control the morphology of materials in high-efficiency organic solar cells. rsc.org

Synthetic Methodology : Researchers are continuously developing more efficient synthetic routes using this compound. For instance, it is a key starting material in multi-step syntheses that employ esterification followed by Suzuki cross-coupling reactions to produce complex thiophene-based derivatives with high yields. nih.govresearchgate.net These studies aim to create diverse molecular libraries for screening in drug discovery and materials science applications. nih.gov

Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 5-bromothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO2S/c1-2-10-7(9)5-3-4-6(8)11-5/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZNHMXAOMDQLLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(S1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50345594 | |

| Record name | Ethyl 5-bromothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50345594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5751-83-7 | |

| Record name | Ethyl 5-bromothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50345594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 5-bromothiophene-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Ethyl 5 Bromothiophene 2 Carboxylate and Its Analogues

Direct Bromination Approaches for Thiophene (B33073) Carboxylates

Direct bromination of thiophene esters is a common method for introducing a bromine atom onto the thiophene ring. The inherent reactivity of the thiophene ring towards electrophilic substitution makes this transformation feasible, though control of regioselectivity is a key challenge. iust.ac.ir

The bromination of ethyl 5-alkylthiophene-2-carboxylates has been investigated as a route to brominated thiophene derivatives. thieme-connect.comthieme-connect.com Research has shown that the reaction can be directed to selectively substitute the hydrogen at the 4-position of the thiophene ring. thieme-connect.comthieme-connect.com This regioselectivity is crucial for the synthesis of specific isomers required for further chemical transformations. The reaction is typically performed in chlorinated solvents like dichloromethane (B109758) at controlled temperatures, often between 0-5 °C, to achieve high yields, which can reach 90–95%. thieme-connect.com A significant advantage of this method is that under these conditions, neither the alkyl side chain at the 5-position nor the ethyl ester group is affected, and no migration or isomerization of the alkyl substituents is observed. thieme-connect.comthieme-connect.com

The use of a catalyst is essential for controlling the regioselectivity of the direct bromination of thiophene carboxylates. Aluminum(III) chloride (AlCl₃) has been effectively employed as a catalyst for the bromination of ethyl 5-alkylthiophene-2-carboxylates. thieme-connect.comthieme-connect.com The presence of a significant excess of aluminum(III) chloride directs the electrophilic substitution to the 4-position of the thiophene ring. thieme-connect.com While other catalysts like iron(III) chloride and zinc(II) chloride have been used in the bromination of thiophene derivatives, their influence on product composition can be difficult to evaluate due to excessive bromination at all available positions. thieme-connect.com The use of two equivalents of bromine in the presence of AlCl₃ can lead to the formation of ethyl 4,5-dibromothiophene-2-carboxylate. thieme-connect.comthieme-connect.com

| Reactant | Catalyst | Product | Yield | Reference |

| Ethyl 5-alkylthiophene-2-carboxylates | Aluminum(III) chloride | Ethyl 5-alkyl-4-bromothiophene-2-carboxylates | 90-95% | thieme-connect.com |

| Ethyl thiophene-2-carboxylate (B1233283) (with 2 equiv. Br₂) | Aluminum(III) chloride | Ethyl 4,5-dibromothiophene-2-carboxylate | Quantitative | thieme-connect.com |

Esterification Routes to Ethyl 5-bromothiophene-2-carboxylate

Esterification of 5-bromothiophene-2-carboxylic acid is a direct and widely used method for the synthesis of its corresponding esters, including this compound. This approach involves the formation of the ester bond by reacting the carboxylic acid with an alcohol in the presence of specific coupling agents and catalysts.

The Steglich esterification is a mild and efficient method for the synthesis of esters from carboxylic acids and alcohols. organic-chemistry.org This protocol is particularly advantageous for substrates that are sensitive to acid or sterically hindered. organic-chemistry.org The reaction is typically carried out under neutral conditions at room temperature. organic-chemistry.orgrsc.org The core of the Steglich esterification involves the activation of the carboxylic acid by a coupling agent, which then readily reacts with the alcohol to form the ester. organic-chemistry.org This method has been successfully applied to the synthesis of various esters of 5-bromothiophene-2-carboxylic acid. For instance, reacting 5-bromothiophene-2-carboxylic acid with amyl alcohol or 2-phenylethanol (B73330) using the Steglich protocol yields the corresponding esters in good yields. nih.gov

The success of the Steglich esterification relies on the use of a carbodiimide (B86325) coupling agent, most commonly N,N′-Dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, typically 4-Dimethylaminopyridine (B28879) (DMAP). organic-chemistry.orgresearchgate.net DCC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. organic-chemistry.org While this intermediate can react directly with an alcohol, the addition of a catalytic amount of DMAP (typically 3-10 mol-%) significantly accelerates the reaction. organic-chemistry.orgorganic-chemistry.org DMAP, being a stronger nucleophile than the alcohol, reacts with the O-acylisourea to form a reactive acylpyridinium species ("active ester"). organic-chemistry.org This intermediate does not readily form intramolecular side products and reacts rapidly with the alcohol to produce the desired ester and dicyclohexylurea (DCU), a stable byproduct that precipitates out of the reaction mixture. organic-chemistry.orgorganic-chemistry.org This combination of DCC and DMAP suppresses the formation of N-acylurea byproducts and allows for high yields of even sterically demanding esters. organic-chemistry.orgorganic-chemistry.org

| Carboxylic Acid | Alcohol | Coupling Reagent/Catalyst | Product | Yield | Reference |

| 5-Bromothiophene-2-carboxylic acid | Amyl alcohol | DCC/DMAP | Pentyl 5-bromothiophene-2-carboxylate | 75% | nih.gov |

| 5-Bromothiophene-2-carboxylic acid | 2-Phenylethanol | DCC/DMAP | Phenthis compound | 71% | nih.gov |

| Monoethyl fumarate | tert-Butyl alcohol | DCC/DMAP | tert-Butyl ethyl fumarate | 76-81% | orgsyn.org |

Alternative Synthetic Pathways from Precursors (e.g., 5-Bromothiophene-2-carboxaldehyde)

Besides direct bromination and esterification, this compound can be synthesized by modifying other functional groups already present on the thiophene ring. A key precursor for such transformations is 5-bromothiophene-2-carboxaldehyde. prepchem.comfishersci.ca

One documented method involves the direct conversion of 5-bromothiophene-2-carboxaldehyde to this compound. prepchem.com This transformation can be achieved in a one-pot reaction using sodium cyanide, ethanol (B145695), acetic acid, and manganese dioxide. prepchem.com In this process, the aldehyde is likely converted to an intermediate cyanohydrin, which is then oxidized and esterified to yield the final product.

Alternatively, 5-bromothiophene-2-carboxaldehyde can be oxidized to 5-bromothiophene-2-carboxylic acid. rsc.org This oxidation can be carried out using Jones reagent (a solution of chromium trioxide in sulfuric acid) in acetone. rsc.org The resulting carboxylic acid can then be subjected to esterification with ethanol, for example, by refluxing in the presence of a strong acid like concentrated sulfuric acid, to afford this compound. rsc.org

| Precursor | Reagents | Product | Yield | Reference |

| 5-Bromothiophene-2-carboxaldehyde | 1. Jones Reagent; 2. Ethanol, H₂SO₄ | This compound | - | rsc.org |

| 5-Bromothiophene-2-carboxaldehyde | Sodium cyanide, ethanol, acetic acid, manganese dioxide | This compound | - | prepchem.com |

Optimization of Reaction Conditions for Enhanced Yields and Purity

The synthesis of this compound and its analogues is a critical process, with the efficiency of the reaction directly impacting its utility in further chemical applications. Research has focused on fine-tuning various reaction parameters—including catalysts, solvents, temperature, and reaction duration—to maximize both the yield and purity of the final product. Optimization strategies are typically applied to the two main stages of synthesis: the initial esterification of 5-bromothiophene-2-carboxylic acid and subsequent cross-coupling reactions for creating more complex derivatives.

Detailed research findings have illuminated the optimal conditions for these synthetic pathways. In the esterification of 5-bromothiophene-2-carboxylic acid to produce its various alkyl esters, the choice of coupling agents and catalysts is paramount. Steglich esterification, a common method, utilizes N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. nih.govmdpi.com Studies show that reacting 5-bromothiophene-2-carboxylic acid with an alcohol in the presence of DCC and DMAP in a solvent like dichloromethane (DCM) at around 30 °C can lead to high yields. For instance, the synthesis of phenthis compound and 2-ethylhexyl 5-bromothiophene-2-carboxylate under these conditions resulted in yields of 71% and 72%, respectively. nih.govmdpi.com Similarly, pentyl 5-bromothiophene-2-carboxylate was synthesized with a 75% yield using this method. nih.gov

Another established esterification technique involves acid catalysis. The synthesis of Mthis compound has been achieved by refluxing 5-bromothiophene-2-carboxylic acid in methanol (B129727) (MeOH) with concentrated sulfuric acid (H₂SO₄) for 30 hours. rsc.org This highlights the trade-off between milder, higher-yield methods like Steglich esterification and simpler, but potentially more time-consuming, acid-catalyzed processes.

For the synthesis of more complex analogues, the Suzuki cross-coupling reaction is frequently employed, starting from an ester like this compound. The optimization of this step is crucial for achieving good yields of the final products. The choice of solvent has been identified as a particularly influential factor. Research comparing different solvents for the Suzuki coupling of bromothiophene esters with various arylboronic acids has shown that a mixture of an organic solvent and water often provides superior results. nih.govresearchgate.net

The following table summarizes the effect of the solvent system on the yield of pentyl 5-arylthiophene-2-carboxylates, which are analogues of the ethyl ester. The reaction was catalyzed by tetrakis(triphenylphosphine)palladium(0) at 90 °C. nih.govresearchgate.net

Table 1: Effect of Solvent on Suzuki Coupling Yields of Pentyl 5-arylthiophene-2-carboxylates

| Arylboronic Acid Substituent | Yield in Toluene (B28343) (%) | Yield in 1,4-Dioxane (B91453)/Water (%) |

|---|---|---|

| 4-OCH₃ | 50.2 | 79 |

| 4-CH₃ | 33 | 72 |

| 3-NO₂ | 76.5 | 81 |

| 4-F | 51.5 | 65 |

| 4-Cl | 52.7 | 67 |

The data clearly indicates that using a 1,4-dioxane and water mixture generally results in significantly higher yields compared to using dry toluene. nih.govresearchgate.net This enhancement is attributed to the better solubility of the arylboronic acid in the aqueous-organic mixture. mdpi.com Similarly, studies on the synthesis of 2-ethylhexyl 5-arylthiophene-2-carboxylate derivatives using a palladium catalyst (Pd(PPh₃)₄) and potassium phosphate (B84403) (K₃PO₄) as a base also employed a 1,4-dioxane/water solvent system at 90 °C, achieving yields ranging from 60.1% to 79.1%. mdpi.com

Reaction time and temperature also play a critical role. In a multi-step synthesis route starting from thiophene to produce a malonate intermediate, increasing the reaction temperature from 100 °C to 110 °C and extending the time from 7 to 8 hours improved the yield from 88% to 94%. google.com However, for some reactions, extending the duration can have a negative impact; one study noted that prolonging a reaction to 8 hours led to a decrease in yield. researchgate.net This underscores the need for careful optimization of time and temperature for each specific synthetic step to prevent the formation of by-products or degradation of the desired compound.

Purification of the final product is typically achieved through column chromatography. For instance, the purification of pentyl 5-arylthiophene-2-carboxylate derivatives used a solvent mixture of n-hexane and ethyl acetate (B1210297) (85:15) as the eluent. nih.gov The purity of this compound is often confirmed by Gas Chromatography (GC), with commercially available products typically having a purity of ≥ 98%. chemimpex.com

Advanced Synthetic Transformations and Derivatization Strategies

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis for constructing C-C bonds. Current time information in Denbighshire, GB. For Ethyl 5-bromothiophene-2-carboxylate, the bromine atom at the 5-position serves as a reactive handle for these transformations, allowing for the introduction of diverse substituents onto the thiophene (B33073) ring.

Suzuki-Miyaura Cross-Coupling for Carbon-Carbon Bond Formation

The Suzuki-Miyaura reaction is one of the most efficient and widely used methods for forming biaryl structures. Current time information in Denbighshire, GB.mdpi.com It involves the reaction of an organoboron compound, typically a boronic acid or its ester, with an organic halide in the presence of a palladium catalyst and a base. mdpi.com This reaction is noted for its mild conditions, tolerance of various functional groups, and the generation of non-toxic byproducts. nih.govresearchgate.net

This compound and its analogs, such as pentyl and phenethyl esters, readily undergo Suzuki-Miyaura cross-coupling with a diverse range of arylboronic acids. nih.govresearchgate.net This reaction effectively replaces the bromine atom at the 5-position of the thiophene ring with an aryl group, yielding ethyl 5-arylthiophene-2-carboxylate derivatives. The reaction demonstrates broad functional group tolerance, with successful couplings reported for arylboronic acids bearing both electron-donating and electron-withdrawing substituents. nih.gov For instance, reactions with phenylboronic acid, 4-methylphenylboronic acid, and 3,4-dichlorophenylboronic acid all proceed to give the corresponding 5-arylthiophene products in moderate to good yields. nih.govresearchgate.net

The success of the Suzuki-Miyaura coupling of this compound is highly dependent on the chosen catalyst system and reaction conditions. A commonly employed and effective catalyst is Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. nih.govresearchgate.netnih.gov The reaction requires a base to facilitate the transmetalation step; potassium phosphate (B84403) (K₃PO₄) is frequently used for this purpose. mdpi.comnih.gov

The choice of solvent also plays a critical role. Mixed solvent systems, particularly aqueous mixtures, are often preferred. A combination of 1,4-Dioxane (B91453) and water (in a 4:1 ratio, for example) is a standard condition that provides good yields. nih.govd-nb.info Other solvents like toluene (B28343) in combination with water have also been utilized successfully. researchgate.net The reaction is typically conducted under reflux at elevated temperatures, often around 90 °C, for several hours to ensure complete conversion. nih.govresearchgate.netnih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 5-Bromothiophene-2-carboxylate Esters

| Arylboronic Acid Partner | Catalyst | Base | Solvent System | Temperature | Yield (%) | Reference |

| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane / H₂O | 90 °C | 76 | nih.gov |

| 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane / H₂O | 90 °C | 71 | nih.gov |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane / H₂O | 90 °C | 68 | nih.gov |

| 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Toluene / H₂O | 90 °C | 78 | researchgate.net |

| 3,4-Dichlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Toluene / H₂O | 90 °C | 81 | researchgate.net |

The ethyl carboxylate group at the C2 position of the thiophene ring plays a crucial role in controlling the regioselectivity of the cross-coupling reaction. By occupying the C2 position, the ester group acts as a "blocking group," ensuring that functionalization occurs selectively at the halogenated C5 position. d-nb.infonih.gov In the absence of such a group, mixtures of products could potentially form from reactions at other positions on the thiophene ring. The presence of the ester directing group allows for the programmed and sequential functionalization of the thiophene core, providing a modular route to specifically substituted thiophenes. nih.gov This control is fundamental to the utility of this compound as a building block in targeted synthesis.

Other Cross-Coupling Methodologies (e.g., Stille Coupling)

Beyond the Suzuki reaction, other palladium-catalyzed methods can be employed to functionalize this compound. The Stille coupling is a versatile C-C bond-forming reaction between an organotin compound (organostannane) and an organic halide. nrochemistry.comorganic-chemistry.orgwikipedia.org

The general reaction involves coupling this compound with an organostannane (e.g., R-SnBu₃), where R can be an aryl, vinyl, or other organic group. wikipedia.org The catalytic cycle, similar to the Suzuki reaction, involves oxidative addition of the bromothiophene to a Pd(0) complex, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. nrochemistry.com While highly effective, a significant drawback of the Stille reaction is the toxicity of the organotin reagents and byproducts. nrochemistry.comorganic-chemistry.org

Decarboxylative Cross-Coupling Approaches

An alternative strategy for forming aryl-thiophene linkages is the decarboxylative cross-coupling reaction. wikipedia.orgacs.org This method uses a heteroaromatic carboxylic acid, such as 5-bromothiophene-2-carboxylic acid, as the coupling partner instead of an organometallic reagent. acs.org The reaction proceeds with an aryl halide, catalyzed by a transition metal (commonly palladium or copper), and results in the formation of a new C-C bond with the concomitant loss of carbon dioxide (CO₂). wikipedia.org

This approach is advantageous as it utilizes readily available and relatively inexpensive carboxylic acids. wikipedia.org The reaction mechanism typically involves the initial formation of a metal-carboxylate species, which then undergoes decarboxylation to generate an organometallic intermediate that participates in the cross-coupling cycle. wikipedia.orgacs.org This methodology provides a complementary route to the synthesis of 2,5-disubstituted thiophenes, avoiding the need to prepare organoboron or organotin reagents. acs.orgconcordia.ca

Nucleophilic Substitution Reactions Involving the Bromine Moiety

The bromine atom on the thiophene ring is susceptible to substitution, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki reaction. nih.govnih.gov This transformation is a powerful tool for creating carbon-carbon bonds. In this context, the bromine atom of this compound is replaced by an aryl or other organic group from an organoboron reagent (e.g., an arylboronic acid).

These reactions are typically catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a base. nih.govnih.gov This methodology has been employed to synthesize a variety of 5-arylthiophene-2-carboxylate derivatives. nih.gov For instance, the ester can first be converted to 2-ethylhexyl 5-bromothiophene-2-carboxylate, which is then coupled with various arylboronic acids to produce novel thiophene analogs with potential biological activities. nih.gov

Table 2: Suzuki Cross-Coupling of Bromothiophene Derivatives

| Starting Material | Arylboronic Acid | Catalyst / Base | Product | Yield |

| 2-Ethylhexyl 5-bromothiophene-2-carboxylate | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 2-Ethylhexyl 5-phenylthiophene-2-carboxylate | 79.1% |

| 2-Ethylhexyl 5-bromothiophene-2-carboxylate | 4-Methylphenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 2-Ethylhexyl 5-(p-tolyl)thiophene-2-carboxylate | 75.3% |

| 2-Ethylhexyl 5-bromothiophene-2-carboxylate | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 2-Ethylhexyl 5-(4-methoxyphenyl)thiophene-2-carboxylate | 68.9% |

Data derived from the synthesis of thiophene analogs via Suzuki coupling. nih.gov

Derivatization of the Carboxylate Group

The ethyl ester functional group offers another site for molecular modification, allowing for the synthesis of amides and other esters.

The transformation of the ester into an amide is a common derivatization strategy. While direct aminolysis of the ethyl ester is possible, a more frequent approach involves a two-step process: first, the hydrolysis of the ester to the corresponding 5-bromothiophene-2-carboxylic acid, followed by an amide coupling reaction with a desired amine. jst.go.jp This coupling is typically facilitated by reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). jst.go.jp This method has been used to synthesize a series of heterocyclic carboxamide derivatives, including those with potential anti-norovirus activity. jst.go.jp

Table 3: Synthesis of Thiophene Carboxamides from 5-Bromothiophene-2-carboxylic Acid

| Amine Reactant | Coupling Reagents | Product | Application |

| 6-Fluorobenzo[d]thiazol-2-amine | EDC·HCl / DMAP | N-(6-fluorobenzo[d]thiazol-2-yl)-5-bromothiophene-2-carboxamide | Antiviral Agent Research jst.go.jp |

| Ethyl 2-aminobenzo[d]thiazole-6-carboxylate | EDC·HCl / DMAP | Ethyl 2-(5-bromothiophene-2-carboxamido)benzo[d]thiazole-6-carboxylate | Antiviral Agent Research jst.go.jp |

Data based on the synthesis of heterocyclic carboxamide derivatives. jst.go.jp

The ethyl group of the ester can be exchanged for other alkyl or functionalized groups through a process known as transesterification, or by starting from the parent carboxylic acid. The latter method, known as Fischer esterification, involves reacting the carboxylic acid with a different alcohol under acidic conditions. libretexts.orgchemguide.co.uk Alternatively, Steglich esterification, which uses coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as DMAP, allows for ester synthesis under milder conditions. nih.govnih.gov This approach has been used to prepare esters like 2-ethylhexyl 5-bromothiophene-2-carboxylate and phenthis compound, which can then undergo further reactions. nih.govnih.gov

Table 4: Synthesis of Various Esters from 5-Bromothiophene-2-carboxylic Acid

| Alcohol | Reaction Type | Reagents | Product | Yield |

| 2-Ethylhexanol | Steglich Esterification | DCC / DMAP | 2-Ethylhexyl 5-bromothiophene-2-carboxylate | 72% nih.gov |

| Amyl alcohol | Steglich Esterification | DCC / DMAP | Pentyl 5-bromothiophene-2-carboxylate | 75% nih.gov |

| 2-Phenylethanol (B73330) | Steglich Esterification | DCC / DMAP | Phenthis compound | 71% nih.gov |

| Methanol (B129727) | Fischer Esterification | H₂SO₄ | Mthis compound | N/A rsc.org |

Cyclization and Heterocycle Annulation Reactions

This compound can be envisioned as a precursor for building blocks in multicomponent reactions to form complex heterocyclic systems. One of the most prominent of these is the Biginelli reaction, which is used to synthesize dihydropyrimidinones (DHPMs). iau.irnih.gov In a typical Biginelli condensation, an aldehyde, a β-ketoester, and urea (B33335) (or thiourea) react under acidic conditions to form the DHPM ring system. nih.gov

While direct use of this compound in a Biginelli reaction is not standard, it could be chemically modified to create a suitable β-ketoester. For example, it could undergo a Claisen condensation with an appropriate ester to introduce the required keto functionality at the β-position relative to the existing ester group, thereby generating a thiophene-containing β-ketoester ready for cyclization. This subsequent one-pot, three-component reaction would lead to the formation of novel dihydropyrimidinone derivatives incorporating the 5-bromothiophene moiety. iau.irnih.gov

Table 5: Generalized Biginelli Reaction for DHPM Synthesis

| Aldehyde | β-Dicarbonyl Compound | Urea/Thiourea | Catalyst | Product Type |

| Aromatic/Aliphatic Aldehyde | Ethyl Acetoacetate | Urea | Acid (e.g., HCl) | Dihydropyrimidinone nih.gov |

| Substituted Benzaldehyde | Thiophene-based β-ketoester (hypothetical) | Thiourea | Acid or Lewis Acid | 5-Bromothiophene-substituted Dihydropyrimidinethione |

Formation of Other Fused Heterocyclic Systems

The synthesis of fused heterocyclic systems, such as thieno[3,2-d]pyrimidines, from this compound is a multi-step process that hinges on the initial functionalization of the thiophene ring, particularly at the C3 position. The direct precursor for these cyclizations is typically an ortho-amino ester, specifically Ethyl 3-amino-5-bromothiophene-2-carboxylate . The existence of this compound is confirmed by its availability from chemical suppliers, indicating established synthetic pathways. evitachem.com

A common strategy to access this key intermediate involves the introduction of a nitro group at the C3 position, followed by its reduction to an amine. While the nitration of thiophene-2-carboxylates can sometimes yield a mixture of isomers, specific reaction conditions can favor the desired C3-nitro product. researchgate.net Subsequent reduction of the nitro group is readily achieved using standard reagents like tin(II) chloride or catalytic hydrogenation.

Once the crucial Ethyl 3-amino-5-bromothiophene-2-carboxylate intermediate is obtained, it serves as a versatile platform for constructing fused pyrimidine (B1678525) rings. The reaction of this aminothiophene with various one-carbon electrophiles initiates the cyclization process to form the thieno[3,2-d]pyrimidin-4-one core. For example, treatment with isocyanates or isothiocyanates leads to the formation of 3-substituted thieno[3,2-d]pyrimidinones. researchgate.net These reactions showcase the utility of the aminothiophene template in building complex, fused heterocyclic structures. asianpubs.orgcbccollege.in

The general synthetic approach is outlined below:

Nitration: Introduction of a nitro group at the C3 position of this compound.

Reduction: Conversion of the C3-nitro group to a C3-amino group to yield Ethyl 3-amino-5-bromothiophene-2-carboxylate.

Cyclization: Reaction with reagents like formamide, urea, or isothiocyanates to construct the fused pyrimidine ring.

A variety of thieno[3,2-d]pyrimidine (B1254671) derivatives can be synthesized using this methodology, as detailed in the following table which summarizes findings from related aminothiophene precursors.

Table 1: Synthesis of Thieno[3,2-d]pyrimidin-4-ones from Aminothiophene Precursors

| Aminothiophene Precursor | Reagent | Fused Heterocyclic Product | Reference |

|---|---|---|---|

| Methyl 3-aminothiophene-2-carboxylate | Alkyl/Aryl Isocyanates | 3-R-thieno[3,2-d]pyrimidine-2,4(1H,3H)-diones | researchgate.net |

| Methyl 3-aminothiophene-2-carboxylate | Alkyl/Aryl Isothiocyanates | 3-R-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-ones | researchgate.net |

| 3-Amino-5-(aryl)thiophene-2-carboxamide | Formamide | 6-(Aryl)thieno[3,2-d]pyrimidin-4-amines | asianpubs.org |

| Ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate | Urea | 6-(4-Chlorophenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one | cbccollege.in |

Functionalization at Other Thiophene Ring Positions

Beyond reactions at the C5-bromo position, the strategic functionalization of the C3 and C4 positions of this compound unlocks pathways to novel derivatives. The electronic nature of the ester and bromo substituents significantly influences the reactivity of the remaining C-H bonds.

The most effective strategy for introducing substituents at the C3 position is through Directed ortho-Metalation (DoM) . nih.gov In this approach, the ethyl carboxylate group at the C2 position acts as a directed metalation group (DMG). The oxygen atoms of the ester chelate with a strong organolithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), facilitating the selective deprotonation of the adjacent C3 proton. researchgate.netprepchem.com This generates a potent C3-lithiated intermediate.

This aryllithium species is a powerful nucleophile that can react with a wide array of electrophiles to introduce new functional groups exclusively at the C3 position. This method avoids the regioselectivity issues often encountered with electrophilic aromatic substitution on thiophene rings.

Key steps in the DoM strategy include:

Directed Lithiation: Treatment of this compound with a strong lithium base at low temperatures (e.g., -78 °C) to selectively generate the 3-lithio-5-bromothiophene intermediate.

Electrophilic Quench: Introduction of an electrophile to react with the C3-lithiated species.

This powerful technique allows for the precise installation of various functionalities, as illustrated in the table below.

Table 2: C3-Functionalization via Directed ortho-Metalation (DoM)

| Electrophile | Functional Group Introduced at C3 | Resulting Compound Class | Reference |

|---|---|---|---|

| Iodine (I₂) | -I | Ethyl 5-bromo-3-iodothiophene-2-carboxylate | researchgate.net |

| N,N-Dimethylformamide (DMF) | -CHO | Ethyl 5-bromo-3-formylthiophene-2-carboxylate | researchgate.net |

| Carbon Dioxide (CO₂) | -COOH | 5-Bromo-2-(ethoxycarbonyl)thiophene-3-carboxylic acid | researchgate.net |

| Chlorotrimethylsilane (TMSCl) | -Si(CH₃)₃ | Ethyl 5-bromo-3-(trimethylsilyl)thiophene-2-carboxylate | prepchem.com |

| Aldehydes/Ketones (R₂C=O) | -C(OH)R₂ | Ethyl 5-bromo-3-(hydroxyalkyl)thiophene-2-carboxylate | nih.gov |

Functionalization at the C4 position is considerably more difficult due to the lack of an adjacent directing group and the electronic deactivation by the C5-bromo substituent. Research into selective C4 functionalization of this specific substrate is not extensively reported, with most strategies focusing on the more accessible C3 and C5 positions.

Mechanistic Insights and Reaction Kinetics

Elucidation of Palladium-Catalyzed Cross-Coupling Mechanisms

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, with the Suzuki-Miyaura coupling being a prominent example frequently employed with substrates like Ethyl 5-bromothiophene-2-carboxylate. researchgate.netmdpi.com The generally accepted mechanism for these transformations proceeds through a catalytic cycle involving palladium in the Pd(0) and Pd(II) oxidation states. nih.govyoutube.com

The catalytic cycle can be broken down into three fundamental steps:

Transmetalation : The organopalladium(II) halide complex then reacts with the organometallic nucleophile (e.g., an arylboronic acid in a Suzuki coupling). A base is required to activate the boronic acid, forming a more nucleophilic boronate species. This species transfers its organic group to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex. youtube.com

Reductive Elimination : This is the final step where the two organic groups coupled on the palladium center are eliminated to form the new carbon-carbon bond, yielding the final product (e.g., an ethyl 5-arylthiophene-2-carboxylate). researchgate.net This process reduces the palladium from Pd(II) back to Pd(0), thus regenerating the active catalyst which can then re-enter the catalytic cycle. nih.govyoutube.com For this step to occur, the two organic ligands typically need to be in a cis orientation to each other on the palladium complex. youtube.com

This catalytic cycle provides a robust framework for synthesizing a wide array of biaryl and heterocyclic compounds starting from this compound. researchgate.netresearchgate.net

Mechanistic Pathway of Steglich Esterification

This compound is commonly synthesized via the esterification of its parent carboxylic acid, 5-bromothiophene-2-carboxylic acid. mdpi.comnih.gov The Steglich esterification is a particularly mild and efficient method for this conversion, especially when dealing with substrates that may be sensitive to harsher, acid-catalyzed conditions. organic-chemistry.orgnih.gov The reaction utilizes a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (B28879) (DMAP). nih.govnih.gov

The mechanism proceeds as follows:

Activation of the Carboxylic Acid : The nitrogen of the DCC acts as a base, abstracting a proton from the 5-bromothiophene-2-carboxylic acid to form a carboxylate anion and a protonated DCC. These then combine to form a highly reactive O-acylisourea intermediate. organic-chemistry.orgresearchgate.net This intermediate is essentially an activated form of the carboxylic acid, primed for nucleophilic attack.

Acyl Transfer to DMAP : While the alcohol (ethanol) can react directly with the O-acylisourea intermediate, the reaction is significantly accelerated by DMAP. organic-chemistry.org DMAP, being a more potent nucleophile than ethanol (B145695), attacks the activated carbonyl carbon of the O-acylisourea. youtube.com This forms a new, even more reactive intermediate, an N-acylpyridinium salt ("active ester"), and releases dicyclohexylurea (DCU) as a stable byproduct. organic-chemistry.org

Nucleophilic Attack by Alcohol : The ethanol then attacks the acylpyridinium intermediate. This step is highly efficient as the N-acylpyridinium is an excellent acylating agent.

Product Formation and Catalyst Regeneration : The tetrahedral intermediate formed in the previous step collapses, yielding the final product, this compound, and regenerating the DMAP catalyst, allowing it to participate in further catalytic cycles. organic-chemistry.orgyoutube.com

A potential side reaction is the slow intramolecular acyl migration in the O-acylisourea intermediate to form a stable N-acylurea, which can be isolated if no nucleophile is present. organic-chemistry.org However, the use of the DMAP catalyst minimizes this side pathway by rapidly consuming the O-acylisourea intermediate. organic-chemistry.org

Influence of Substituent Effects on Reaction Pathways

The electronic nature of substituents on both the thiophene (B33073) ring and the coupling partner significantly influences the reaction pathways and efficiency of transformations like the Suzuki cross-coupling.

The this compound molecule itself contains a strongly electron-withdrawing ethyl carboxylate group (-COOEt) at the C2 position. This group affects the reactivity of the C-Br bond at the C5 position, making the carbon atom more susceptible to oxidative addition by the palladium(0) catalyst.

In Suzuki cross-coupling reactions, the substituents on the arylboronic acid partner also play a critical role. The efficiency of the coupling can vary depending on whether these groups are electron-donating or electron-withdrawing. This is often reflected in the reaction yields. For instance, in the synthesis of pentyl 5-arylthiophene-2-carboxylates (analogues of the ethyl ester), variations in yield are observed with different arylboronic acids, demonstrating this electronic influence. nih.gov

Table 1: Yields for the Suzuki cross-coupling of pentyl 5-bromothiophene-2-carboxylate with various arylboronic acids. Data adapted from nih.gov.

The data in Table 1 suggests that electron-donating groups (e.g., -CH₃, -OCH₃) on the arylboronic acid lead to slightly higher yields, while electron-withdrawing groups (e.g., -Cl, -NO₂) result in lower yields. This trend can be attributed to the effect of these substituents on the nucleophilicity of the arylboronic acid and the rate of transmetalation.

Kinetic Analysis of Key Synthetic Transformations

The kinetic profile of a reaction provides deep insights into its mechanism and rate-determining steps. For palladium-catalyzed cross-coupling reactions, kinetic studies can help elucidate the roles of the catalyst, substrates, and additives. A kinetic and computational investigation of a similar reaction, the carbon-sulfur cross-coupling of 2-bromothiophene (B119243) with potassium thioacetate, highlights the methodologies used. researchgate.net Such studies can determine the reaction order with respect to each component, helping to confirm the proposed catalytic cycle.

Computational methods, particularly Density Functional Theory (DFT), have become invaluable for understanding the reactivity and kinetics of molecules like this compound. nih.gov Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides crucial information about the kinetic stability and reactivity of a compound. nih.gov

A smaller HOMO-LUMO energy gap generally implies higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov DFT calculations on a series of phenethyl 5-arylthiophene-2-carboxylates (structurally related to the ethyl ester) reveal how different aryl substituents alter these electronic properties. nih.govnih.gov

Table 2: Calculated Frontier Molecular Orbital energies for a series of phenethyl 5-arylthiophene-2-carboxylates. A smaller energy gap indicates higher reactivity. Data adapted from nih.gov.

The data shows that the compound with the electron-donating methoxy (B1213986) group (10c) has the highest HOMO energy and the smallest energy gap, indicating it is the most reactive in the series. nih.gov Conversely, compounds with electron-withdrawing groups like dichloro (10d) and trifluoromethyl (10f) have lower HOMO and LUMO energies. nih.gov These computational insights into the electronic structure correlate directly with the kinetic reactivity of the molecules in synthetic transformations.

Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. It provides detailed information about the hydrogen and carbon environments within the molecule.

The proton NMR (¹H NMR) spectrum of Ethyl 5-bromothiophene-2-carboxylate is expected to show distinct signals corresponding to the protons of the ethyl group and the thiophene (B33073) ring. Based on the analysis of structurally similar compounds, such as 2-ethylhexyl 5-bromothiophene-2-carboxylate and 5-bromothiophene-2-carbaldehyde (B154028), the anticipated chemical shifts (δ) and coupling patterns can be predicted. nih.govchemicalbook.com

The ethyl group gives rise to a quartet and a triplet. The methylene (B1212753) protons (-CH₂-) are adjacent to the electron-withdrawing ester oxygen, causing them to be deshielded and appear downfield as a quartet due to coupling with the three protons of the methyl group. The terminal methyl protons (-CH₃) appear further upfield as a triplet, resulting from coupling with the two methylene protons.

The thiophene ring contains two protons at positions 3 and 4. These protons are in different chemical environments and are coupled to each other, resulting in two doublets. The proton at position 3 (H-3) is typically found at a different chemical shift than the proton at position 4 (H-4), influenced by the adjacent ester group and the bromine atom.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Thiophene H-3 | ~7.2-7.4 | Doublet (d) | ~4.0 |

| Thiophene H-4 | ~7.6-7.8 | Doublet (d) | ~4.0 |

| Ester -OCH₂- | ~4.3 | Quartet (q) | ~7.1 |

Note: Predicted values are based on typical chemical shifts for similar structural motifs.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, seven distinct signals are expected. The Attached Proton Test (APT) is a valuable experiment that differentiates carbon signals based on the number of attached protons. chemicalbook.com In an APT spectrum, quaternary carbons (C) and methylene carbons (CH₂) appear as negative signals, while methyl (CH₃) and methine (CH) carbons appear as positive signals. chemicalbook.comnih.gov

The carbon signals include the carbonyl carbon of the ester, four carbons of the thiophene ring (two protonated and two quaternary), and the two carbons of the ethyl group. The carbonyl carbon is the most deshielded, appearing furthest downfield. The C-5 carbon, bonded to the electronegative bromine atom, will also be significantly shifted.

Table 2: Predicted ¹³C NMR and APT Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | APT Signal Phase |

|---|---|---|

| C=O (Ester) | ~162 | Negative (C) |

| C-2 (Thiophene) | ~142 | Negative (C) |

| C-5 (Thiophene) | ~115-120 | Negative (C) |

| C-3 (Thiophene) | ~131 | Positive (CH) |

| C-4 (Thiophene) | ~135 | Positive (CH) |

| -OCH₂- (Ester) | ~61 | Negative (CH₂) |

Note: Predicted values are based on data from similar compounds like 5-bromothiophene-2-carbaldehyde and general ester values. chemicalbook.com

Tautomerism is not a feature of this compound due to its stable aromatic structure. However, variable-temperature (VT) NMR could be employed to study the rotational dynamics around the single bond connecting the ester group to the thiophene ring. montana.eduscispace.com At room temperature, rotation around this C-C bond is typically fast on the NMR timescale, resulting in sharp, averaged signals.

If significant steric hindrance were present, cooling the sample could slow this rotation, potentially leading to the observation of distinct rotational conformers (rotamers). nih.gov This would manifest as a broadening and eventual splitting of the signals for the thiophene ring protons and carbons as the molecule locks into different stable conformations. nih.gov However, for a relatively simple molecule like this compound, a significant barrier to rotation is not expected, and such studies are not commonly reported in the literature for this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be dominated by absorptions corresponding to the ester functional group and the substituted thiophene ring. Data from the parent compound, 5-bromothiophene-2-carboxylic acid, and the related ethyl 2-thiophenecarboxylate provide a basis for interpretation. nist.govchemicalbook.com

Key characteristic absorption bands would include:

C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group is expected in the region of 1710-1730 cm⁻¹.

C-O Stretch: The spectrum will show C-O stretching vibrations from the ester linkage, typically appearing as two bands in the 1300-1000 cm⁻¹ region.

Aromatic C=C Stretch: Medium to weak absorptions from the C=C stretching within the thiophene ring are expected around 1500-1600 cm⁻¹.

Aromatic C-H Stretch: A weak absorption above 3000 cm⁻¹ corresponds to the C-H stretching of the thiophene ring protons.

Aliphatic C-H Stretch: Absorptions just below 3000 cm⁻¹ arise from the C-H stretching of the ethyl group.

C-Br Stretch: A weak absorption in the far-infrared region, typically between 600-500 cm⁻¹, can be attributed to the C-Br bond.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Ester C=O | Stretch | 1710 - 1730 | Strong |

| Ester C-O | Stretch | 1250 - 1300 & 1050 - 1150 | Strong, Medium |

| Aromatic C-H | Stretch | ~3100 | Weak |

| Aliphatic C-H | Stretch | 2850 - 2980 | Medium |

| Thiophene C=C | Stretch | 1500 - 1600 | Medium-Weak |

Note: Based on typical values for esters and halogenated thiophenes. nist.govresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. The molecular weight of this compound is 235.10 g/mol . chemscene.com In electron ionization mass spectrometry (EI-MS), the molecule is expected to produce a molecular ion peak (M⁺) and several characteristic fragment ions.

The fragmentation of esters often involves cleavage of the bonds adjacent to the carbonyl group. mdpi.com Key fragmentation pathways for this compound would include:

Loss of the ethoxy radical (-•OCH₂CH₃) to give a [M-45]⁺ ion, corresponding to the 5-bromothienoyl cation.

Loss of an ethylene (B1197577) molecule (C₂H₄) via a McLafferty rearrangement is not possible as there is no γ-hydrogen.

Loss of the entire ester side chain.

The presence of bromine (with isotopes ⁷⁹Br and ⁸¹Br) will result in a characteristic M and M+2 pattern for all bromine-containing fragments. nih.gov

Table 4: Expected Key Fragments in the Mass Spectrum of this compound

| m/z Value | Ion Structure/Fragment Lost |

|---|---|

| 234/236 | [M]⁺• (Molecular Ion) |

| 205/207 | [M - C₂H₅]⁺ |

| 189/191 | [M - OCH₂CH₃]⁺ |

Note: m/z values reflect the two major isotopes of Bromine (⁷⁹Br/⁸¹Br).

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecule and its fragments. For this compound (C₇H₇BrO₂S), HRMS can confirm the exact mass, distinguishing it from other compounds with the same nominal mass. mdpi.com

A key feature observed in the HRMS of a brominated compound is the isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (~50.7% and ~49.3%, respectively). This results in a pair of peaks (M⁺ and M+2⁺) of almost equal intensity for any fragment containing a single bromine atom. mdpi.com This distinctive 1:1 isotopic signature is a powerful diagnostic tool for confirming the presence of bromine in the molecule. mdpi.comnih.gov

X-ray Crystallography for Solid-State Structural Determination

Derivatives of 5-bromothiophene-2-carboxylic acid have also been studied, revealing how modifications to the carboxyl group can influence the crystal packing. For instance, the coordination of the carboxylate group to metal centers can lead to the formation of supramolecular polymers, where the thiophene units are arranged in predictable patterns.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, providing experimental evidence for its empirical formula. For this compound, the theoretical elemental composition is calculated based on its molecular formula, C7H7BrO2S, and a molecular weight of 235.1 g/mol . chemimpex.comchemicalbook.com

The theoretical percentages of each element are as follows:

Carbon (C): 35.76%

Hydrogen (H): 3.00%

Bromine (Br): 33.98%

Oxygen (O): 13.61%

Sulfur (S): 13.64%

Experimental data from elemental analysis of synthesized samples of related compounds, such as derivatives of 2-ethylhexyl 5-bromothiophene-2-carboxylate, have shown close agreement with the calculated theoretical values, typically within a margin of ±0.4%. For example, the elemental analysis of 2-ethylhexyl 5-(p-tolyl)thiophene-2-carboxylate (C20H26O2S) was found to be C, 73.58%; H, 8.03%; S, 9.82%, which is in close agreement with the calculated values of C, 73.59%; H, 8.03%; S, 9.82%. This demonstrates the reliability of elemental analysis in confirming the successful synthesis and purity of such thiophene derivatives. mdpi.com

Below is an interactive data table summarizing the theoretical elemental composition of this compound.

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

| Carbon | C | 12.01 | 7 | 84.07 | 35.76% |

| Hydrogen | H | 1.008 | 7 | 7.056 | 3.00% |

| Bromine | Br | 79.90 | 1 | 79.90 | 33.98% |

| Oxygen | O | 16.00 | 2 | 32.00 | 13.61% |

| Sulfur | S | 32.07 | 1 | 32.07 | 13.64% |

| Total | 235.10 | 100.00% |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It has been widely applied to derivatives of Ethyl 5-bromothiophene-2-carboxylate to predict their molecular geometries, electronic characteristics, and potential applications.

The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable conformation of the molecule. For derivatives of this compound, DFT calculations, often using functionals like PBE0-D3BJ with a basis set such as def2-TZVP, are employed to determine the optimized structures. researchgate.net These calculations provide crucial information on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's stability and reactivity. For instance, studies on derivatives where the bromine atom is substituted with various aryl groups have utilized DFT to establish their three-dimensional arrangements. researchgate.netnih.gov

DFT calculations are used to explore the electronic properties of molecules. Key parameters such as ionization potential, electron affinity, chemical hardness, softness, and electronegativity are determined to understand the molecule's stability and reactivity. mdpi.com For derivatives of 5-bromothiophene-2-carboxylic acid, these calculations reveal how different substituents influence the electronic distribution within the molecule. nih.gov A negative chemical potential is indicative of a compound's stability. researchgate.net The analysis of these global reactivity descriptors helps in comparing the electronic nature of a series of related compounds.

Table 1: Global Reactivity Descriptors for Thiophene (B33073) Derivatives This table presents a conceptual representation of global reactivity parameters calculated using DFT for thiophene derivatives. Values are illustrative and based on findings for similar compounds.

| Parameter | Description |

| Ionization Potential (I) | The minimum energy required to remove an electron from a molecule. |

| Electron Affinity (A) | The energy released when an electron is added to a molecule. |

| Chemical Hardness (η) | Measures the resistance to change in electron distribution. |

| Chemical Softness (S) | The reciprocal of chemical hardness, indicating flexibility. |

| Electronegativity (χ) | The power of an atom in a molecule to attract electrons to itself. |

| Chemical Potential (μ) | The negative of electronegativity, related to the escaping tendency of electrons. |

| Electrophilicity Index (ω) | A measure of the energy lowering due to maximal electron flow between donor and acceptor. |

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict a molecule's reactivity. youtube.comyoutube.comwikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability; a smaller gap generally implies higher reactivity. mdpi.com

For derivatives of 5-bromothiophene-2-carboxylic acid, FMO analysis has shown that the introduction of different aryl groups significantly alters the HOMO and LUMO energy levels. nih.gov For example, studies have found that specific derivatives possess a small HOMO-LUMO gap, indicating they are more reactive. researchgate.netnih.gov This analysis is crucial for predicting the sites of electrophilic and nucleophilic attack and for designing molecules with desired electronic properties. youtube.com

Table 2: Frontier Molecular Orbital (FMO) Energies This table illustrates typical HOMO, LUMO, and Energy Gap values for a series of thiophene derivatives, based on published research. researchgate.netnih.gov

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| Derivative A | -6.50 | -1.85 | 4.65 |

| Derivative B | -6.42 | -2.01 | 4.41 |

| Derivative C | -6.71 | -2.25 | 4.46 |

| Derivative D | -6.63 | -2.18 | 4.45 |

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics. nih.gov DFT calculations can predict the NLO properties of molecules by calculating the first hyperpolarizability (β) values. Organic molecules with large β values are considered good candidates for NLO materials. nih.govbohrium.com Studies on derivatives of 5-bromothiophene-2-carboxylic acid have shown that certain compounds exhibit significant NLO responses. nih.gov The presence of electron-donating and electron-withdrawing groups connected through a π-conjugated system, a feature in some derivatives, can enhance the NLO properties. The computational prediction of high β values guides the synthesis of promising NLO materials. nih.govresearchgate.net

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. visionpublisher.info It is widely used in drug discovery to predict the binding affinity and interaction mode of a ligand with the active site of a target protein.

Derivatives of this compound have been investigated for their potential as antibacterial agents. nih.gov Molecular docking studies have been performed to predict their binding affinities with key bacterial enzymes, such as the DNA gyrase of Salmonella Typhi (PDB ID: 5ZTJ). researchgate.netnih.gov DNA gyrase is a crucial enzyme for bacterial DNA replication and a well-established target for antibiotics. rsisinternational.org

These docking studies have revealed that derivatives of 2-ethylhexyl 5-bromothiophene-2-carboxylate can fit into the active site of the S. Typhi DNA gyrase. nih.gov The binding affinity, often expressed as a docking score in kcal/mol, indicates the strength of the interaction. Lower binding energy values suggest stronger and more stable binding. The analysis of the docked poses shows specific intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the enzyme's active site. nih.gov These computational predictions of strong binding affinities have been used to validate experimental antibacterial activity and guide the design of more potent inhibitors. nih.govnih.gov

Table 3: Molecular Docking Binding Affinities with S. Typhi DNA Gyrase (PDB: 5ZTJ) This table shows representative binding affinity scores for a series of 2-ethylhexyl 5-arylthiophene-2-carboxylate derivatives compared to a standard drug, ciprofloxacin. nih.gov

| Compound | Binding Affinity (kcal/mol) |

| Derivative 4A | -8.1 |

| Derivative 4B | -8.3 |

| Derivative 4C | -8.5 |

| Derivative 4D | -8.7 |

| Derivative 4E | -8.9 |

| Derivative 4F | -9.2 |

| Derivative 4G | -8.6 |

| Ciprofloxacin (Standard) | -7.8 |

Pharmacokinetic Predictions (ADMET Studies)

In Silico Assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity

In the early stages of drug discovery and development, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are essential for predicting the pharmacokinetic and toxicological properties of a compound. While this compound is primarily a synthetic intermediate, understanding its potential ADMET profile is valuable. Publicly accessible chemical databases provide some predicted physicochemical properties for this compound, which are crucial for its ADMET profile. chemscene.com

| Property | Predicted Value | Source |

|---|---|---|

| Topological Polar Surface Area (TPSA) | 26.3 Ų | chemscene.com |

| LogP (o/w) | 2.6873 | chemscene.com |

| Hydrogen Bond Acceptors | 3 | chemscene.com |

| Hydrogen Bond Donors | 0 | chemscene.com |

| Rotatable Bonds | 2 | chemscene.com |

Based on these predicted values, a preliminary assessment of the ADMET profile can be made:

Absorption: A TPSA of 26.3 Ų suggests good intestinal absorption and cell permeability. The LogP value of 2.6873 indicates moderate lipophilicity, which is favorable for oral absorption.

Distribution: The moderate lipophilicity also suggests that the compound could distribute into tissues. The number of rotatable bonds (2) indicates a degree of conformational flexibility, which can influence binding to plasma proteins and distribution.

Metabolism: The ester functional group is a potential site for hydrolysis by esterases. The thiophene ring may also undergo oxidation.

Excretion: The metabolic products are likely to be more polar and readily excreted.

Toxicity: While a comprehensive toxicity profile is not available, the presence of a brominated thiophene ring may warrant further investigation for potential toxicity.

It is important to note that these are in silico predictions and require experimental validation.

Correlation of Computational Predictions with Experimental Observations

A critical aspect of computational chemistry is the validation of theoretical models against experimental data. For thiophene derivatives, a common practice is to correlate computational predictions with experimental observations from techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FT-IR) spectroscopy.

While specific studies correlating the computational and experimental data for this compound are not widely reported, the methodology is well-established. Typically, the process involves:

Geometry Optimization: The three-dimensional structure of the molecule is optimized using a suitable level of theory, such as DFT with an appropriate basis set.

Calculation of Properties: Various molecular properties are then calculated from the optimized geometry. These can include:

Structural Parameters: Bond lengths, bond angles, and dihedral angles.

Spectroscopic Parameters: NMR chemical shifts (¹H and ¹³C), vibrational frequencies (IR and Raman), and electronic absorption spectra (UV-Vis).

Comparison with Experimental Data: The calculated parameters are then compared with the corresponding experimental data. A good correlation between the predicted and observed values provides confidence in the computational model.

For this compound, one could expect to correlate:

Calculated bond lengths and angles with data from X-ray crystallography.

Calculated NMR chemical shifts with experimental ¹H and ¹³C NMR spectra.

Calculated vibrational frequencies with experimental FT-IR and Raman spectra.

Discrepancies between the calculated and experimental data can often be rationalized by considering factors such as solvent effects, intermolecular interactions in the solid state, and the limitations of the computational method. Such correlative studies are invaluable for refining theoretical models and gaining a deeper understanding of the structure-property relationships of the compound.

Applications in Advanced Materials and Chemical Biology

Utility in Pharmaceutical and Agrochemical Research

The thiophene (B33073) ring is a significant pharmacophore in medicinal chemistry, and derivatives of Ethyl 5-bromothiophene-2-carboxylate are actively researched for their potential biological activities. chemimpex.com The compound's reactivity makes it an ideal starting point for synthesizing a wide array of molecules with therapeutic and agrochemical applications. researchgate.netchemimpex.com

This compound is a key intermediate in the synthesis of complex pharmaceuticals and agrochemicals. chemimpex.com The presence of the bromine atom enhances its reactivity, making it an excellent substrate for cross-coupling reactions to build more elaborate molecular structures. researchgate.net Researchers leverage these properties to create novel compounds with potential anti-inflammatory, antimicrobial, and anti-cancer properties. chemimpex.com

One notable application is in the development of targeted cancer therapies. In a study focused on creating new treatments for soft tissue sarcoma, this compound was used as a starting material in a multi-step synthesis to produce a novel Retinoid X receptor (RXR) agonist. illinois.edu This demonstrates its direct utility in constructing complex drug candidates.

Furthermore, closely related esters of 5-bromothiophene-2-carboxylic acid have been used to generate series of compounds with distinct biological effects. Research has shown that derivatives synthesized from precursors like 2-ethylhexyl 5-bromothiophene-2-carboxylate exhibit significant antibacterial activity against extensively drug-resistant (XDR) Salmonella Typhi. researchgate.net Another study utilized phenthis compound to create a library of compounds, some of which displayed potent spasmolytic (antispasmodic) effects. nih.gov

Table 1: Examples of Bioactive Molecules Derived from 5-Bromothiophene-2-Carboxylate Esters| Precursor Molecule | Derived Compound Class | Observed Biological Activity | Key Synthetic Reaction |

|---|---|---|---|

| This compound | Bis(indolyl)methane Scaffold | Retinoid X receptor (RXR) Agonist | Heck Coupling |

| 2-Ethylhexyl 5-bromothiophene-2-carboxylate | 5-Arylthiophene-2-carboxylates | Antibacterial (anti-XDR Salmonella Typhi) | Suzuki Cross-Coupling |

| Phenthis compound | Phenethyl 5-arylthiophene-2-carboxylates | Spasmolytic (Antispasmodic) | Suzuki Cross-Coupling |

The design of modern therapeutic agents often relies on core molecular scaffolds that can be readily and selectively functionalized. This compound is an exemplary scaffold for this purpose. It is particularly useful in palladium-catalyzed direct arylation reactions, a powerful method for forming carbon-carbon bonds. researchgate.netresearchgate.netresearchgate.net

A key advantage in its design is that the ester group at the C2 position effectively "blocks" that site on the thiophene ring. This blockage prevents the formation of unwanted dimers or oligomers during polymerization or coupling reactions, leading to higher yields of the desired biheteroaryl products. researchgate.netresearchgate.netresearchgate.net Biheteroaryls, which consist of two connected heterocyclic rings, are important structural motifs in many drug candidates. This strategic blocking makes the compound a preferred reagent over simpler 2-halothiophenes for the controlled synthesis of complex heterocyclic systems. researchgate.netresearchgate.net The resulting thiophene derivatives can be further elaborated into a wide variety of potential therapeutic agents. nih.gov

Role in Materials Science

Beyond its biomedical applications, this compound is a valuable component in the creation of advanced organic materials. Its chemical properties are well-suited for building the molecular units required for organic electronics and functional polymers. chemimpex.com

This compound is used in the development of organic semiconductors. chemimpex.com These materials are the active components in a range of next-generation electronic devices. The synthesis of these materials often involves palladium-catalyzed cross-coupling reactions to link aromatic and heteroaromatic units into long, conjugated chains. rsc.org The ability of this compound to participate in such reactions makes it a useful building block for creating the π-conjugated systems necessary for charge transport. researchgate.netresearchgate.net While specific polymers synthesized directly from this monomer are not extensively detailed, its role as a precursor is established for creating the biaryl and oligoaryl structures that form the backbones of semiconducting polymers. researchgate.netresearchgate.net

Table 2: Role of Thiophene-Carboxylate Derivatives in Organic Semiconductors| Compound Class | Function | Resulting Material Property | Potential Application |

|---|---|---|---|

| Thiophene-carboxylate esters | Monomer / Building Block | Forms π-conjugated systems | Organic Field-Effect Transistors (OFETs) |

| Aryl-thiophene structures | Polymer Backbone Unit | Facilitates charge transport | Organic Solar Cells (OSCs) |

| Biheteroaryl compounds | Core of conjugated molecule | Tunable electronic properties | Organic Light-Emitting Diodes (OLEDs) |

The organic semiconductors derived from thiophene-based precursors like this compound are integral to advancements in electronic devices such as organic light-emitting diodes (OLEDs) and organic solar cells. chemimpex.com In these devices, the precise chemical structure of the semiconducting polymer dictates its electronic properties, such as its energy levels (HOMO/LUMO) and charge carrier mobility. The ability to synthesize custom molecules using building blocks like this compound allows researchers to fine-tune these properties for optimal device performance, whether for efficient light emission in OLEDs or effective light harvesting and charge separation in solar cells.

This compound can be incorporated into polymer matrices to enhance the physical properties of the bulk material. chemimpex.com When used as an additive or co-monomer, it can modify the characteristics of standard polymers. These enhancements are targeted for applications such as specialized coatings and adhesives, where improved thermal stability, adhesion, or electronic properties may be required. chemimpex.com

Biological Activity of Derivatives and Analogs

Derivatives of this compound serve as a scaffold for a variety of analogs that exhibit a wide range of biological activities. Modifications to this core structure have led to the development of compounds with significant efficacy in antibacterial, antifungal, spasmolytic, and antiviral applications, as well as specific enzyme inhibition.

Antibacterial and Antimicrobial Efficacy (e.g., against Salmonella Typhi)

A notable area of research has been the development of thiophene-based molecules to combat drug-resistant bacteria. A series of 2-ethylhexyl 5-bromothiophene-2-carboxylate derivatives, synthesized via Suzuki cross-coupling reactions with various arylboronic acids, has demonstrated promising in vitro antibacterial activity against extensively drug-resistant (XDR) Salmonella Typhi. nih.govnih.govresearchgate.net Among the synthesized analogs, 2-ethylhexyl-5-(p-tolyl)thiophene-2-carboxylate showed particularly outstanding antibacterial action, with a Minimum Inhibitory Concentration (MIC) value of 3.125 mg/mL against XDR S. Typhi. nih.govnih.govresearchgate.net This efficacy is considered significant when compared to standard antibiotics like ciprofloxacin and ceftriaxone. nih.gov

Other related thiophene structures have also shown broad antimicrobial potential. Thiophene-substituted heterocycles and compounds based on thiophene carboxylic acids are recognized for their antimicrobial effects. researchgate.net For instance, certain tetra-substituted thiophene derivatives have displayed strong activity against microorganisms, with one derivative proving to be more potent than the standard drug gentamicin against Pseudomonas aeruginosa. Additionally, N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analogues have been identified as effective antibacterial agents against Extended-Spectrum-β-Lactamase (ESBL) producing Escherichia coli.

The table below summarizes the antibacterial activity of a key derivative against XDR Salmonella Typhi.

| Compound | Target Organism | MIC (mg/mL) | Reference |

|---|---|---|---|

| 2-ethylhexyl-5-(p-tolyl)thiophene-2-carboxylate | XDR Salmonella Typhi | 3.125 | nih.govnih.gov |

Antifungal Properties

Thiophene derivatives have also been investigated for their efficacy against fungal pathogens. nih.govproquest.com Certain newly synthesized 2-thiophene carboxylic acid thioureides exhibited antifungal activity with MIC values ranging from 62.5 to 31.25 μg/mL. Another study highlighted a thiophene derivative, 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-isopropyl carboxylate (2AT), which demonstrated antifungal action against fluconazole-resistant clinical strains of Candida spp. nih.gov This compound showed 100% fungal inhibition with MICs between 100 to 200 µg/ml and also exhibited a synergistic effect when combined with fluconazole. nih.gov

Furthermore, research into various thiophene-containing compounds has revealed potent activity against Aspergillus fumigatus and good activity against Syncephalastrum racemosum. The versatility of the thiophene scaffold makes it a promising base for the development of new antifungal agents. proquest.comourheritagejournal.com

Spasmolytic Activity

Novel thiophene-based derivatives synthesized from 5-bromothiophene-2-carboxylic acid have demonstrated significant spasmolytic effects. nih.govnih.gov In studies using isolated rat duodenum, these compounds were tested for their ability to relax high-K+ induced contractions. nih.gov Several analogs caused complete relaxation, indicating potent spasmolytic activity. nih.gov

One of the most effective compounds identified was phenethyl 5-(3,4-dichlorophenyl)thiophene-2-carboxylate, which exhibited an excellent spasmolytic effect with an EC₅₀ value of 1.26 µM. nih.govnih.gov The evaluation of another series of derivatives also showed considerable spasmolytic activity, with EC₅₀ values for complete relaxation ranging from 1.39 µM to 11.8 µM. nih.gov

The table below presents the spasmolytic activity for some of the most potent thiophene derivatives.

| Compound | Activity | EC₅₀ (µM) | Reference |

|---|---|---|---|

| phenethyl 5-(3,4-dichlorophenyl)thiophene-2-carboxylate | Spasmolytic | 1.26 | nih.govnih.gov |

| Derivative 5c | Spasmolytic | 1.39 | nih.gov |

| Derivative 10b | Spasmolytic | 2.13 | nih.gov |

| Derivative 10e | Spasmolytic | 2.89 | nih.gov |

| Derivative 10c | Spasmolytic | 3.14 | nih.gov |

Anti-Norovirus Activity